molecular formula C12H13NO9 B7803243 4-Nitrophenyl beta-D-glucopyranosiduronic acid CAS No. 60833-84-3

4-Nitrophenyl beta-D-glucopyranosiduronic acid

Cat. No. B7803243
CAS RN: 60833-84-3
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-GOVZDWNOSA-N
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Description

4-Nitrophenyl beta-D-glucopyranosiduronic acid, also known as PNPG, is a compound with the molecular formula C12H13NO9 . It acts as a chromogenic substrate for β-Glucosidase . When cleaved, it produces a yellow solution, and its appearance can be measured spectrophotometrically .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl beta-D-glucopyranosiduronic acid is represented by the SMILES string O[C@@H]1C@@HC@@HC(O)=O)Oc2ccc(cc2)N+=O . The compound has a molecular weight of 315.23 .


Chemical Reactions Analysis

4-Nitrophenyl beta-D-glucopyranosiduronic acid is used as a substrate in biochemical assays. It is specifically used for the measurement of beta-glucosidase activity . When this compound is cleaved by the enzyme, it produces a yellow solution that can be measured spectrophotometrically .


Physical And Chemical Properties Analysis

The compound is a powder or crystal in form . It has a solubility of 0.1 g/mL in water, forming a clear, faintly yellow solution . The compound is suitable as a substrate for β-glucuronidase .

Scientific Research Applications

Assay Development for β-Glucuronidase Activity

4-Nitrophenyl beta-D-glucopyranosiduronic acid has been utilized as a substrate in the development of assays for β-glucuronidase activity. Kato et al. (1960) synthesized this compound and proposed its use for photocolorimetric measurement of β-glucuronidase activity, identifying optimal conditions for the enzyme's action (Kato et al., 1960).

Microbial Identification and Urine Cultures

Hansen and Yourassowsky (1984) demonstrated the use of 4-Nitrophenyl beta-D-glucopyranosiduronic acid in identifying Escherichia coli in urine cultures. The substance’s hydrolysis, indicating β-glucuronidase activity, served as a diagnostic tool for differentiating E. coli from other lactose-fermenting Enterobacteriaceae (Hansen & Yourassowsky, 1984).

Kinetics and Catalysis Studies

Research by Wang and Touster (1972) explored the hydrolysis kinetics of monosubstituted phenyl-β-d-glucopyranosiduronic acids, including 4-Nitrophenyl beta-D-glucopyranosiduronic acid, by β-glucuronidase. Their study provided insights into the enzyme's catalytic mechanism and the influence of substrate structure on reaction rates (Wang & Touster, 1972).

Enzyme Immobilization and Properties

Iino et al. (1984) investigated the properties of β-glucuronidase when bound to a derivative of 4-Nitrophenyl beta-D-glucopyranosiduronic acid. This study provided valuable data on the behavior of immobilized enzymes compared to their soluble counterparts (Iino et al., 1984).

Biotechnological Applications

Ng et al. (2010) achieved high yields of beta-glucosidase using solid-state fermentation with rice bran and 4-nitrophenyl beta-D-glucopyranoside, showcasing the potential biotechnological applications of these compounds in cellulosic bioconversion (Ng et al., 2010).

Future Directions

The compound is widely used in molecular biology and pharmacology research . It is also used as a chromogenic substrate for β-glucuronidase gene detection . The future directions of this compound largely depend on the advancements in these fields of research.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209670
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl beta-D-glucopyranosiduronic acid

CAS RN

10344-94-2, 60833-84-3
Record name p-Nitrophenyl β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10344-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl β-D-glucopyranosiduronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Moreno León - 2022 - repository.udca.edu.co
… the peptides and the cell membrane ligands of the bacteria Escherichia coli (N-acetyl-alpha-neuraminic acid), Salmonella enterica (4-nitrophenyl beta- Dglucopyranosiduronic acid) …
Number of citations: 2 repository.udca.edu.co

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